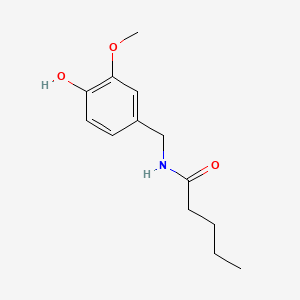
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which subsequently undergoes oxidation to yield the desired thiazole derivative. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) as solvents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes human error and allows for the scalable production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2, catalysts
Major Products Formed
Oxidation: Thiazole oxides
Reduction: Reduced thiazole derivatives
Substitution: Halogenated thiazole derivatives
Aplicaciones Científicas De Investigación
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent due to its ability to interfere with microbial metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Thiazolecarboxamide, n-(3-chloro-2-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(5-chloro-2-methoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
- 5-Thiazolecarboxamide, n-(4-bromo-3-methylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]amino]-4-methyl-
Uniqueness
5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-N-propyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and other applications .
Propiedades
Número CAS |
82875-43-2 |
|---|---|
Fórmula molecular |
C15H18N2O2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2S/c1-4-9-16-14(18)13-10(2)17-15(20-13)11-7-5-6-8-12(11)19-3/h5-8H,4,9H2,1-3H3,(H,16,18) |
Clave InChI |
UKEXUOFKPZTJSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=C(N=C(S1)C2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N,N-dimethyl-6,21,31,34,42-pentaoxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-12-sulfonamide](/img/structure/B12741289.png)





